3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde
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Overview
Description
“3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde” is a chemical compound with the CAS number 554438-66-3 . It has a molecular weight of 359.33 and a molecular formula of C18H17NO7 .
Molecular Structure Analysis
The molecular structure of this compound includes an ethoxy group, a methoxy group, a benzaldehyde group, and a nitro group attached to a dihydro-1,3-benzodioxin ring . This complex structure may contribute to its chemical properties and reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 359.33 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the data I have.Scientific Research Applications
Regioselective Protection and Synthesis
The regioselective protection of hydroxyl groups in compounds structurally related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, such as 3,4-dihydroxy-benzaldehyde, has been achieved using various protecting groups, demonstrating the compound's utility in synthetic chemistry for creating derivatives with potential applications in material science and pharmaceutical research (Plourde & Spaetzel, 2002).
Optical Applications
Vanillin, a compound similar in structure to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been identified as a candidate for second harmonic generation applications, offering insights into the potential of such compounds in the development of new materials for optical technologies (Singh et al., 2001).
Antitumor Activity
Research into benzodioxine derivatives related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde has led to the synthesis of compounds with potential antitumor activity, providing a foundation for the development of new cancer therapies (Nasr et al., 1974).
Photocatalytic Applications
The photocatalytic oxidation of benzyl alcohol derivatives, including compounds structurally related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been explored, highlighting the role of such compounds in the development of green chemistry processes (Higashimoto et al., 2009).
Antimutagenic Effects
The antimutagenic potential of benzaldehyde derivatives, including those related to 3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde, has been demonstrated, suggesting possible applications in the development of protective agents against genetic mutations (Watanabe et al., 1988).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that the compound contains a nitro group, which can enhance the overall quantum yield of the photochemical system . This suggests that the compound might interact with its targets through a photochemical reaction.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a broad range of biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-ethoxy-4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c1-2-24-17-5-12(8-20)3-4-16(17)25-10-14-7-15(19(21)22)6-13-9-23-11-26-18(13)14/h3-8H,2,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTYAALCHFGISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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